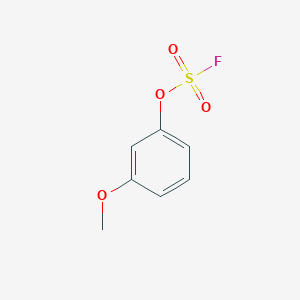![molecular formula C22H18N4O3S2 B14802972 N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)
N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thienyl group, an acrylamide moiety, and a benzamide core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl acrylamide: This step involves the reaction of 2-thiophenecarboxaldehyde with an appropriate acrylamide derivative under basic conditions.
Introduction of the hydrazine moiety: The intermediate product is then reacted with hydrazine hydrate to introduce the hydrazine group.
Coupling with benzoyl chloride: The final step involves the coupling of the hydrazine intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Applications De Recherche Scientifique
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The thienyl group can interact with biological macromolecules, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide: This compound is unique due to its specific combination of functional groups.
4-Nitro-N-[(2-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}hydrazino)carbonothioyl]benzamide: Similar in structure but contains a thiazole ring instead of an acrylamide moiety.
N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide derivatives: Various derivatives with modifications to the thienyl or benzamide groups.
Uniqueness
The uniqueness of N-(4-{[2-({[3-(2-thienyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H18N4O3S2 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
N-[4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O3S2/c27-19(13-12-18-7-4-14-31-18)24-22(30)26-25-21(29)16-8-10-17(11-9-16)23-20(28)15-5-2-1-3-6-15/h1-14H,(H,23,28)(H,25,29)(H2,24,26,27,30)/b13-12+ |
Clé InChI |
LXKQQXPEYFDQDF-OUKQBFOZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)
![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14802949.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14802953.png)
